2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes diethylaminomethyl and ethyl groups attached to a propanediol backbone, with dicarbamate functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate typically involves the reaction of diethylamine with ethyl 2-bromo-2-(hydroxymethyl)propanoate, followed by the introduction of carbamate groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminomethyl group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions using solvents like ether or tetrahydrofuran.
Substitution: Thiols, amines; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted products with new functional groups replacing the diethylaminomethyl group.
Scientific Research Applications
2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved may include binding to active sites or allosteric sites on enzymes, resulting in altered catalytic activity or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate: Similar structure but with dimethylaminomethyl groups instead of diethylaminomethyl groups.
2-(Diethylaminomethyl)-2-methyl-1,3-propanediol dicarbamate: Similar structure but with a methyl group instead of an ethyl group on the propanediol backbone.
Uniqueness
2-(Diethylaminomethyl)-2-ethyl-1,3-propanediol dicarbamate is unique due to its specific combination of diethylaminomethyl and ethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
25480-68-6 |
---|---|
Molecular Formula |
C12H25N3O4 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-(diethylaminomethyl)butyl] carbamate |
InChI |
InChI=1S/C12H25N3O4/c1-4-12(8-18-10(13)16,9-19-11(14)17)7-15(5-2)6-3/h4-9H2,1-3H3,(H2,13,16)(H2,14,17) |
InChI Key |
ACJHFLOITZTLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(CC)CC)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.